5-Ethylnon-2-en-1-ol

Structural Chemistry Physicochemical Characterization Chemical Procurement

5-Ethylnon-2-en-1-ol (CAS 93840-82-5), systematically named (E)-5-ethylnon-2-en-1-ol, is an acyclic, unsaturated primary alcohol with molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol. It belongs to the class of long-chain alkenols and is structurally distinguished by an ethyl branch at the C5 position and an (E)-configured double bond between C2 and C3.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 93840-82-5
Cat. No. B15176905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylnon-2-en-1-ol
CAS93840-82-5
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC=CCO
InChIInChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+
InChIKeyJOUGWEAOYMZAGM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylnon-2-en-1-ol (CAS 93840-82-5): Procurement-Relevant Identity, Physicochemical Profile, and Chemical Class Context


5-Ethylnon-2-en-1-ol (CAS 93840-82-5), systematically named (E)-5-ethylnon-2-en-1-ol, is an acyclic, unsaturated primary alcohol with molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol [1]. It belongs to the class of long-chain alkenols and is structurally distinguished by an ethyl branch at the C5 position and an (E)-configured double bond between C2 and C3 [2]. Its computed physicochemical properties include an XLogP3-AA of 3.8, a topological polar surface area of 20.2 Ų, and one hydrogen bond donor [2]. The compound exists as a liquid at ambient temperature with a predicted density of 0.844 g/cm³ and a boiling point of 232.8 °C at 760 mmHg . Identified by EINECS number 298-949-0, this compound is listed in several chemical procurement databases primarily as a synthetic intermediate, reference standard, and potential fragrance or pheromone component [1].

Why Generic Substitution of 5-Ethylnon-2-en-1-ol with Unbranched or Saturated Analogs Carries Procurement Risk


Direct substitution of 5-ethylnon-2-en-1-ol with unbranched nonen-1-ol isomers or its saturated counterpart, 5-ethyl-2-nonanol, is not scientifically straightforward. The structural combination of an allylic (E)-double bond and a C5 ethyl branch generates a distinct spatial and electronic environment that influences both reactivity (e.g., susceptibility to oxidation at the allylic alcohol site) and physicochemical properties (e.g., lipophilicity, boiling point) [1]. Class-level evidence from structure-odor relationship studies on the entire series of n-nonen-1-ol isomers demonstrates that even minor positional shifts of the double bond produce markedly different odor profiles, confirming that biological or sensory endpoints are exquisitely sensitive to precise molecular architecture within this compound class [2]. For applications in organic synthesis, the primary allylic alcohol functionality offers reactivity pathways (e.g., selective oxidation to α,β-unsaturated aldehydes) that are entirely absent in the saturated 5-ethyl-2-nonanol . These factors collectively indicate that generic substitution without experimental verification risks functional non-equivalence in downstream applications.

Quantitative Differentiation Evidence for 5-Ethylnon-2-en-1-ol: Head-to-Head, Cross-Study, and Class-Level Comparisons


Structural Differentiation: Branched Allylic Alcohol vs. Saturated and Unbranched Analogs

5-Ethylnon-2-en-1-ol possesses a unique structural triad—(E)-allylic double bond, primary hydroxyl group at C1, and ethyl branching at C5—that distinguishes it from both its direct saturated analog (5-ethyl-2-nonanol, CAS 103-08-2) and unbranched nonen-1-ol isomers. Computed lipophilicity (XLogP3-AA = 3.8) and topological polar surface area (20.2 Ų) are functions of this precise architecture [1]. The (E)-configured double bond is stereochemically defined, whereas the unbranched (E)-2-nonen-1-ol (CAS 31502-14-4) has a molecular weight of 142.24 g/mol and lacks the C5 ethyl substituent entirely, resulting in a significantly different spatial profile and reduced carbon count [2]. The saturated analog 5-ethyl-2-nonanol (C₁₁H₂₄O, MW 172.31) contains no double bond and therefore lacks allylic alcohol reactivity [3].

Structural Chemistry Physicochemical Characterization Chemical Procurement

Boiling Point Differentiation: Branched vs. Unbranched Nonen-1-ol Isomers

The reported boiling point of 5-ethylnon-2-en-1-ol is 232.8 °C at 760 mmHg . In contrast, unbranched (E)-2-nonen-1-ol (CAS 31502-14-4) and its (Z)-isomer (cis-2-nonen-1-ol, CAS 41453-56-9) boil at substantially lower temperatures—approximately 96 °C at 10 mmHg (lit.) and 105 °C at 10 mmHg, respectively—reflecting the absence of the C5 ethyl branch [1]. The ~128 °C boiling point elevation at atmospheric pressure is a direct consequence of the increased molecular weight and enhanced van der Waals interactions conferred by the ethyl substituent and extended carbon skeleton of the target compound.

Physical Chemistry Separation Science Quality Control

Synthetic Utility: Allylic Alcohol Reactivity vs. Saturated Alcohol Inertness

As a primary allylic alcohol, 5-ethylnon-2-en-1-ol can undergo selective oxidation to form α,β-unsaturated aldehydes or ketones, a reactivity pathway unavailable to its saturated counterpart, 5-ethyl-2-nonanol (CAS 103-08-2) . While no quantitative oxidation yield data specific to this compound were identified in the peer-reviewed literature, class-level knowledge of allylic alcohol chemistry establishes that the conjugated enal or enone products are valuable synthetic intermediates for further transformations (e.g., 1,4-additions, Diels-Alder reactions) . The saturated analog, in contrast, would require dehydrogenation to introduce the double bond—an additional synthetic step that reduces overall process efficiency.

Organic Synthesis Chemical Intermediates Oxidation Chemistry

Odor Profile Differentiation: Double-Bond Position as Key Determinant in Nonen-1-ol Isomers

A comprehensive structure-odor correlation study across all isomers of n-nonen-1-ols demonstrated that the position of the carbon-carbon double bond is the primary determinant of odor profile, with geometric configuration (E/Z) exerting only a minor effect [1]. Principal component analysis (PCA) integrated the odor profiles of the entire series into first and second principal components: PC-1 comprised combined characteristics of fruity, fresh, sweet, herbal, and oily-fatty notes, with herbal and oily-fatty characteristics being inversely correlated to the position of the double bond [1]. While 5-ethylnon-2-en-1-ol itself was not explicitly tested in this series (the study focused on unbranched nonen-1-ols), the compound's C2-C3 double bond position and C5 ethyl branching are expected to further modulate these odor characteristics relative to unbranched isomers, based on the established sensitivity of olfactory perception to both double-bond position and alkyl substitution [1][2].

Flavor and Fragrance Structure-Odor Relationships Sensory Science

Potential Pheromone Application: Structural Parallels with Known Scarab Beetle Semiochemicals

2-(E)-Nonen-1-ol, the unbranched structural core of 5-ethylnon-2-en-1-ol, has been identified as a frequently found pheromone component in Anomala species of scarab beetles (Coleoptera: Scarabaeidae, Rutelinae), which are significant vineyard and orchard pests in Southeastern Europe [1]. In field trials with Anomala solida, the presence of 2-(E)-nonen-1-ol in bait formulations did not influence catches when combined with the primary sex attractant (R)-buibuilactone, indicating its role as a potential pheromone modulator rather than a primary attractant [1]. While 5-ethylnon-2-en-1-ol itself has not been directly tested in published Anomala field assays, its structural homology to 2-(E)-nonen-1-ol—plus the added ethyl branch at C5—positions it as a candidate for structure-activity relationship (SAR) studies aimed at developing species-specific pheromone blends or behavioral antagonists [1].

Chemical Ecology Pheromone Chemistry Agricultural Pest Management

Evidence-Backed Research and Industrial Application Scenarios for 5-Ethylnon-2-en-1-ol (CAS 93840-82-5)


Synthetic Intermediate for α,β-Unsaturated Carbonyl Compounds via Allylic Oxidation

5-Ethylnon-2-en-1-ol is best deployed as a synthetic building block where its primary allylic alcohol functionality is required for selective oxidation to α,β-unsaturated aldehydes—a transformation that is chemically inaccessible from its saturated analog, 5-ethyl-2-nonanol . Research groups pursuing the synthesis of conjugated enals or enones for downstream applications (e.g., heterocycle synthesis, natural product analog construction) should select this compound over saturated alternatives to eliminate an additional dehydrogenation step. Procurement specifications should include verification of the (E)-double bond configuration by ¹H NMR or GC analysis, as the geometric integrity of the allylic system directly impacts the stereochemical outcome of subsequent transformations .

Structure-Odor Relationship (SOR) Tool Compound for Fragrance Ingredient Development

The established sensitivity of nonen-1-ol odor profiles to double-bond position and alkyl substitution patterns positions 5-ethylnon-2-en-1-ol as a valuable SOR probe molecule [1]. The compound combines the C2-C3 allylic alcohol motif (associated with fruity, fresh, and sweet odor characteristics in unbranched analogs) with a C5 ethyl branch that introduces steric modulation of olfactory receptor interactions. Flavor and fragrance research laboratories can utilize this compound in systematic SOR studies to deconvolute the contributions of branching and unsaturation to sensory perception, informing the rational design of novel fragrance ingredients with tailored odor profiles [1].

Semiochemical Structure-Activity Relationship (SAR) Studies in Scarab Beetle Chemical Ecology

Based on the established role of 2-(E)-nonen-1-ol as a pheromone modulator in Anomala scarab beetles [2], 5-ethylnon-2-en-1-ol represents a structurally elaborated analog suitable for SAR investigations in agricultural chemical ecology. Researchers developing species-specific pest monitoring lures can employ this compound to probe how ethyl branching at C5 affects olfactory receptor binding and behavioral response in Anomala and related Rutelinae species. Such studies may reveal whether the branched analog acts as a behavioral agonist, antagonist, or species-specific synergist—information directly relevant to the design of more selective integrated pest management tools [2].

Physicochemical Reference Standard for Branched Unsaturated Alcohol Characterization

The combination of a defined (E)-allylic alcohol geometry, C5 ethyl branching, and moderate chain length (C₁₁) makes 5-ethylnon-2-en-1-ol a useful reference standard for the development and validation of analytical methods targeting branched unsaturated alcohols. Its reported boiling point (232.8 °C at 760 mmHg), density (0.844 g/cm³), and computed lipophilicity (XLogP3-AA = 3.8) provide benchmark data for GC method calibration, retention index determination, and computational property prediction model validation . Analytical chemistry groups requiring a characterized, commercially available branched alkenol standard for method development should consider this compound over unbranched nonen-1-ol isomers, which lack the branching complexity relevant to the analysis of more structurally diverse natural product extracts or synthetic mixtures .

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